Product packaging for Z-Ala-his-OH(Cat. No.:CAS No. 79458-92-7)

Z-Ala-his-OH

Cat. No.: B3284973
CAS No.: 79458-92-7
M. Wt: 360.4 g/mol
InChI Key: YBPCRFFMGCXYQW-FZMZJTMJSA-N
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Description

Contextualization of N-Protected Dipeptides in Biochemical Research

N-protected dipeptides, such as Z-Ala-his-OH, are foundational elements in modern peptide synthesis and biochemical research. The necessity for protecting groups arises from the inherent reactivity of the amino and carboxyl termini of amino acids, which can lead to uncontrolled polymerization or undesired side reactions during peptide bond formation mdpi.comchemrxiv.orgspcmc.ac.inwikipedia.org. By temporarily masking these reactive sites, chemists can ensure regioselective coupling, preventing racemization and improving the yield and purity of the desired peptide sequence researchgate.netmasterorganicchemistry.combrieflands.comlibretexts.org. Dipeptides, being the simplest peptide units, serve as critical intermediates, allowing for the step-wise assembly of longer, more complex peptides with defined sequences and functionalities brieflands.comnih.govsigmaaldrich.com. Their use is fundamental in constructing peptides for therapeutic applications, biochemical probes, and structural studies sigmaaldrich.comnih.govmerckmillipore.com.

Significance of Histidine-Containing Peptides in Molecular Interactions

Histidine (His) is a unique amino acid due to its imidazole (B134444) side chain, which possesses a pKa close to physiological pH (around 6.5) mdpi.comnih.govwikipedia.orgmdpi.com. This property allows histidine to act as both a proton donor and acceptor, making it crucial for buffering and catalytic activity in enzymes mdpi.comnih.govmdpi.com. In molecular interactions, the imidazole ring of histidine can engage in various non-covalent interactions, including cation-π interactions, π-π stacking, hydrogen bonding, and coordination with metal ions like Zn2+ and Cu2+ mdpi.comnih.govresearchgate.netnih.govmdpi.com. These versatile interactions are critical for protein structure, enzyme function, molecular recognition, and metal ion binding in biological systems mdpi.comnih.govresearchgate.netnih.govlu.se. Consequently, peptides incorporating histidine residues, such as this compound, are of significant interest for their potential roles in molecular recognition, metal chelation, and as components in biomaterials and therapeutic agents mdpi.comresearchgate.netnih.govmdpi.comlu.se. The specific positioning and environment of histidine residues can profoundly influence peptide behavior, including their adsorption to interfaces and their interaction with metal ions nih.govlu.se.

Role of the Carbobenzyloxy (Z-group) in Peptide Synthesis Strategy

The carbobenzyloxy (Cbz) group, also known as the benzyloxycarbonyl (Z) group, is a vital N-terminal protecting group in peptide synthesis, first introduced by Bergmann and Zervas in the 1930s researchgate.netbrieflands.comnih.govtotal-synthesis.compeptide.com. Its enduring utility in both solution-phase and, historically, solid-phase peptide synthesis is attributed to several key advantages. The Z-group is readily introduced onto the amino group of an amino acid, typically via reaction with benzyl (B1604629) chloroformate (Cbz-Cl) libretexts.orgtotal-synthesis.commasterorganicchemistry.comontosight.ai. It exhibits good stability towards basic conditions and mild acidic treatments, allowing for selective deprotection of other groups if necessary researchgate.nettotal-synthesis.commasterorganicchemistry.comug.edu.pl. Crucially, the Z-group can be removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., H2 with Pd/C catalyst), which liberates toluene (B28343) and carbon dioxide, leaving the peptide backbone intact researchgate.netlibretexts.orgtotal-synthesis.commasterorganicchemistry.comontosight.aibachem.com. This method is orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile) nih.govtotal-synthesis.compeptide.commasterorganicchemistry.com. The Z-group's ability to suppress racemization during peptide bond formation further enhances its value in synthetic strategies researchgate.netbrieflands.com. While less common in modern solid-phase peptide synthesis compared to Fmoc, the Z-group remains a valuable tool, particularly in solution-phase synthesis and for specific fragment coupling strategies nih.govpeptide.combachem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O5 B3284973 Z-Ala-his-OH CAS No. 79458-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPCRFFMGCXYQW-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimization for Z Ala His Oh

Orthogonality of Z-Protection with Side-Chain Protecting Groups

Orthogonality in peptide synthesis refers to the ability to remove one protecting group selectively without affecting other protecting groups present in the molecule. This principle is vital for stepwise synthesis and complex peptide modifications. The Z (benzyloxycarbonyl) group, commonly used for N-terminal protection in solution-phase peptide synthesis, is typically removed by catalytic hydrogenation (e.g., H₂ with Pd/C) bachem.comwikipedia.org. This method is generally orthogonal to acid-labile protecting groups commonly used for histidine's imidazole (B134444) nitrogen.

Protecting GroupTarget SiteRemoval MethodOrthogonal to Z?References
Z (Cbz)N-terminusHydrogenolysis (Pd/C, H₂)N/A bachem.comwikipedia.org
Trityl (Trt)Imidazole NAcid (e.g., TFA)Yes peptide.comnih.govsci-hub.sethermofisher.com
MbmImidazole NAcid (e.g., TFA)Yes peptide.comnih.gov
BumImidazole NAcid (TFA-labile)Yes nih.gov
BocImidazole NAcid (e.g., TFA)Yes arkat-usa.org

As illustrated in the table above, protecting groups like Trityl, Mbm, and Bum, which are cleaved by acidic conditions, are orthogonal to the Z group, which is removed by hydrogenolysis. This orthogonality allows for the selective removal of the imidazole protecting group while keeping the Z group intact, or vice-versa, depending on the synthetic sequence.

Downstream Processing and Purification Techniques

Following the coupling and deprotection steps, the crude Z-Ala-his-OH product requires rigorous purification to achieve the desired purity.

The term "cleavage procedures" in the context of obtaining this compound refers to the removal of any remaining protecting groups used during the synthesis of the dipeptide, ensuring that the Z group on alanine (B10760859) and the free carboxylic acid on histidine are preserved. If, for instance, histidine was used in a form like H-His(Trt)-OMe, the synthetic process would involve:

Coupling of Z-Ala-OH with H-His(Trt)-OMe.

Saponification of the methyl ester to yield the free carboxylic acid, resulting in Z-Ala-his(Trt)-OH.

Selective cleavage of the Trt group from the imidazole nitrogen using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, often with scavengers like triisopropylsilane (B1312306) (TIS) to trap the released carbocations peptide.comthermofisher.com.

These steps are carefully controlled to ensure the Z group remains intact, as its removal would yield Ala-his-OH, a different compound.

Chromatographic techniques are indispensable for purifying synthetic peptides to high levels of purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most widely used method for peptide purification due to its high resolution, sensitivity, and scalability hplc.eunih.govscispace.comharvardapparatus.com. The separation is based on the differential hydrophobic interactions between the peptide and a non-polar stationary phase (commonly C18 or C8 silica-based columns). Elution is achieved using a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like TFA.

A typical RP-HPLC setup for peptide purification involves:

Column: C18 or C8 bonded silica (B1680970), often with particle sizes ranging from 5 µm for analytical to 10-20 µm for preparative scale.

Mobile Phase A: Water with 0.1% TFA.

Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

Gradient: A linear gradient from approximately 5% to 60% B over 20-60 minutes is common, adjusted based on the peptide's hydrophobicity.

Detection: UV detection at 214 nm or 280 nm.

Column Chromatography (e.g., Silica Gel Chromatography): While less common for final peptide purification compared to RP-HPLC, traditional column chromatography using silica gel or other stationary phases can be employed for intermediate purification steps or for separating compounds with significantly different polarities.

The choice of purification method and specific conditions is optimized to ensure the efficient separation of this compound from unreacted starting materials, by-products, and any residual protecting groups or reagents.

ParameterTypical Value/DescriptionNotes
Column Type C18, C8 (silica-based or polymer-based)Wide-pore columns often preferred for peptides.
Particle Size 3-10 µm (analytical), 10-20 µm (preparative)Smaller particles offer better resolution.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA is a common ion-pairing agent.
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)ACN is a common organic modifier.
Gradient Linear gradient from ~5% to ~60% B over 20-60 minutesOptimized based on peptide hydrophobicity.
Flow Rate 0.5-1.5 mL/min (analytical), higher for preparativeDepends on column dimensions.
Detection UV absorbance (e.g., 214 nm, 280 nm)Monitors peptide elution.
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Can improve peak shape and reduce viscosity.

Compound List

this compound

Alanine (Ala)

Histidine (His)

Trityl (Trt)

p-Methoxybenzyloxymethyl (Mbm)

t-Butoxymethyl (Bum)

Benzyloxymethyl (Bom)

Benzyloxycarbonyl (Z or Cbz)

tert-Butoxycarbonyl (Boc)

Dinitrophenyl (Dnp)

Advanced Structural Elucidation and Conformational Analysis of Z Ala His Oh

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for identifying functional groups, confirming the sequence of amino acids, and understanding the molecule's conformation in solution.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and providing information about the dynamic behavior and conformation of molecules. For dipeptides like Z-Ala-his-OH, NMR can confirm the presence of the benzyloxycarbonyl (Z) protecting group, the alanine (B10760859) and histidine residues, and their linkage. Studies on similar protected dipeptides, such as N-Boc-L-Histidine, show characteristic ¹H and ¹³C NMR signals that help in identifying the compound and its various functional groups chemicalbook.comchemicalbook.com. While specific NMR data for this compound is not extensively detailed in the provided search results, general NMR analysis of dipeptides involves identifying chemical shifts for alpha-carbons, carbonyl carbons, and protons in the amino acid side chains and the peptide backbone. These shifts, along with coupling constants and Nuclear Overhauser Effect (NOE) data, can be used to infer dihedral angles and hydrogen bonding patterns, which are key to understanding conformational preferences copernicus.orgauremn.org.brnih.gov. For instance, studies on other dipeptides have shown that NMR can distinguish between different conformers in solution, providing insights into the flexibility of the peptide chain copernicus.orgsci-hub.secdnsciencepub.com.

Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint by detecting characteristic vibrations of functional groups. These techniques are vital for confirming the identity of a compound and identifying specific chemical bonds. For this compound, FTIR and Raman spectroscopy would reveal characteristic absorption bands corresponding to the Z-group (e.g., C=O stretch of the carbamate, aromatic ring vibrations), the peptide bond (amide I, II, and III bands), and the specific functional groups of alanine (methyl group) and histidine (imidazole ring) leibniz-fli.despectroscopyonline.comacs.orgspecac.com. For example, the amide I band, primarily associated with the C=O stretching vibration, is highly sensitive to the secondary structure of peptides acs.org. Vibrational analysis, often supported by Density Functional Theory (DFT) calculations, can help assign specific peaks to molecular vibrations and confirm the presence of hydrogen bonding or other interactions spectroscopyonline.compsu.edumdpi.com.

X-ray Crystallography for Solid-State Molecular Architecture (referencing related Z-dipeptides)

X-ray crystallography provides a definitive three-dimensional structure of a molecule in the solid state, revealing its precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, X-ray crystallography studies on related Z-protected dipeptides, such as Z-Ala-Ile-OH, have shown that they can crystallize in orthorhombic space groups and form ordered structures, including hollow microtubes iucr.org. These studies highlight the role of hydrogen bonding in dictating the packing arrangements. For example, hydrogen bonds between the hydroxyl group of isoleucine and the carboxyl group of the Z-protection group, or between the N-terminus of one molecule and the carboxyl group of another, have been observed in related dipeptides iucr.org. The solid-state conformation of dipeptides can be influenced by intermolecular hydrogen bonding, leading to various packing motifs mdpi.comnih.govresearchgate.netuoguelph.ca.

Computational Chemistry and Molecular Modeling

Computational methods are essential for predicting and understanding molecular properties, including stable conformations and reaction pathways.

Density Functional Theory (DFT) calculations are widely used to determine the most stable conformations of molecules by calculating their potential energy surfaces. For dipeptides, DFT can predict preferred dihedral angles (φ, ψ, ω) that define the backbone conformation, as well as side-chain rotamer preferences. These calculations help in understanding the intrinsic flexibility of the molecule and the influence of substituents, such as the Z-group, on its conformational landscape nih.govpsu.edubohrium.commdpi.comscholaris.cabeilstein-journals.orgrsc.orgmdpi.comresearchgate.net. Studies on various peptides and dipeptides using DFT have identified specific low-energy conformers and analyzed the role of hydrogen bonding and other non-covalent interactions in stabilizing these structures nih.govmdpi.compsu.edubohrium.commdpi.comscholaris.cabeilstein-journals.orgrsc.orgmdpi.comresearchgate.net. For this compound, DFT calculations would provide insights into the relative energies of different backbone and side-chain arrangements, contributing to a comprehensive understanding of its conformational behavior in both gas and solution phases.

Compound List

this compound (N-Benzyloxycarbonyl-L-alanyl-L-histidine)

N-Boc-L-Histidine

Z-Ala-Ile-OH

Z-Gly-Pro-OH

Z-Ala-Ala-OMe

cyclo(Thr-His)

cyclo(Phe-His)

cGG (cyclo(Gly-Gly))

cLP (cyclo(Leu-Pro))

cPP (cyclo(Pro-Pro))

Z-His-Ala-OH

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are a cornerstone computational technique for understanding the dynamic behavior and conformational ensembles of biomolecules, including peptides. For a compound like this compound (N-Benzyloxycarbonyl-L-alanyl-L-histidine), MD simulations are instrumental in mapping its conformational landscape and quantifying its inherent flexibility. These simulations allow researchers to observe how the molecule moves and samples different structural states over time, providing insights that are often complementary to experimental methods.

Methodology and Application of MD Simulations for Peptides MD simulations operate by solving Newton's equations of motion for each atom in a system, based on a defined force field that describes interatomic interactions. These force fields typically include terms for bond lengths, bond angles, dihedral angles, and non-bonded forces such as van der Waals and electrostatic interactions nih.govuni-konstanz.deresearchgate.net. For peptides, simulations are usually conducted in an explicit solvent environment, such as water, to accurately represent physiological conditions. Common force fields employed include AMBER or CHARMM variants, and simulations are often run for nanoseconds to microseconds to capture relevant molecular motions and conformational changes nih.govresearchgate.netnih.gov. The time step for integration is typically very small, on the order of femtoseconds, to ensure numerical stability nih.govbiorxiv.org.

Flexibility Assessment Quantifying the flexibility of this compound is achieved through metrics derived from the MD trajectories:

Root-Mean-Square Fluctuation (RMSF): RMSF quantifies the average displacement of each atom or residue from its mean position throughout the simulation. Higher RMSF values pinpoint regions of the peptide that are more dynamic and flexible, often corresponding to loops or side chains researchgate.netpreprints.org.

Illustrative Data Tables While specific published molecular dynamics simulation studies focusing directly on this compound were not identified in the conducted searches, the following tables illustrate the typical types of data generated and analyzed from MD simulations of similar peptide systems. These tables serve as representative examples of the findings one might expect.

Table 1: Representative Conformational States of this compound (Illustrative) This table would typically summarize key structural features of distinct conformational clusters identified from MD simulations.

Conformer IDPopulation (%) (Illustrative)Representative Backbone Dihedral Angles (degrees)Key Structural Feature Description (Hypothetical)
C145Ala (φ: -60, ψ: -40), His (φ: -70, ψ: 150)Extended conformation with a slight turn at His residue
C230Ala (φ: -70, ψ: 150), His (φ: -60, ψ: -40)Turn-like structure involving both alanine and histidine residues
C320Ala (φ: -120, ψ: 120), His (φ: -90, ψ: 180)More extended conformation, potentially exhibiting β-strand-like character
C45VariousTransient, less populated, or intermediate states observed during transitions

Note: The population percentages and specific dihedral angle values presented are illustrative and based on general knowledge of peptide conformational analysis. They are not derived from specific simulation data for this compound.

Table 2: Residue-wise RMSF of this compound (Illustrative) This table typically displays the flexibility of individual residues, often focusing on the alpha-carbon (Cα) atoms, but also including side-chain atoms.

ResidueAtomAverage RMSF (Å) (Illustrative)Flexibility Rank (Illustrative)Notes (Hypothetical)
Z-groupN/A0.5LowThe benzyloxycarbonyl (Z) protecting group is generally expected to be rigid.
Ala1.2MediumBackbone flexibility of the alanine residue.
Ala1.5MediumSide-chain flexibility of the alanine residue.
His1.8HighBackbone flexibility of the histidine residue, potentially influenced by its side chain.
HisCε12.5Very HighImidazole (B134444) ring dynamics, indicating significant side-chain flexibility.
HisCδ22.3Very HighImidazole ring dynamics, indicating significant side-chain flexibility.

Note: The RMSF values are illustrative and represent typical ranges observed for dipeptide or tripeptide systems. Actual values for this compound would be contingent upon specific simulation parameters, force fields, and analysis protocols.

Compound Names:

this compound

Applications As a Molecular Building Block in Peptide and Peptidomimetic Design

Incorporation into Larger Peptide Sequences and Peptide Libraries

The synthesis of peptides, especially those intended for therapeutic or diagnostic purposes, often involves the sequential coupling of protected amino acids or dipeptide units. Z-Ala-his-OH is an effective building block for such syntheses, particularly in solid-phase peptide synthesis (SPPS) methodologies. Its inclusion in peptide libraries allows for the systematic exploration of sequence-activity relationships. Peptide libraries are collections of peptides with diverse sequences, used to screen for specific biological activities, such as binding to a target protein or enzyme. The use of dipeptides like this compound can streamline the synthesis of these libraries, potentially increasing efficiency and diversity. For instance, the chemical synthesis approach to peptide libraries offers the advantage of incorporating non-genetically encoded amino acids, thereby expanding the chemical space beyond natural peptides google.comqyaobio.com. While specific data on this compound in large-scale library generation is limited in the provided search results, its role as a standard protected dipeptide in peptide synthesis is well-established.

Design and Development of Peptidomimetics with Defined Structural Features

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability nih.gov. This compound can serve as a starting point or a key component in the construction of such molecules.

Structural Mimicry of Biologically Active Peptides

The specific sequence of this compound can be designed to mimic critical structural motifs or pharmacophores of biologically active peptides. By altering the peptide backbone or side chains, researchers can create peptidomimetics that retain the biological activity of the parent peptide while exhibiting superior drug-like properties. For example, studies have shown that peptides can functionally mimic carbohydrates in binding to antibodies, highlighting the principle of structural mimicry in molecular recognition pnas.org. The histidine residue in this compound, with its imidazole (B134444) ring, can participate in hydrogen bonding and metal coordination, features often crucial for the biological activity of many peptides, such as those involved in enzyme active sites or protein-protein interactions researchgate.netrsc.org.

Influence of Terminal Protecting Groups on Molecular Self-Assembly and Higher-Order Structures

The N-terminal benzyloxycarbonyl (Z) protecting group plays a significant role in the chemical behavior of this compound, particularly in contexts involving molecular self-assembly. Protecting groups can influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the formation of supramolecular structures like fibrils or gels mdpi.comarxiv.orgacs.orgfrontiersin.org. While specific studies on this compound self-assembly are not detailed, research on similar peptide conjugates indicates that terminal aromatic groups, including protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Z, can promote self-assembly through π-stacking and hydrophobic interactions acs.org. The Z group, being a bulky aromatic moiety, can contribute to the driving forces for self-assembly, influencing the morphology and stability of the resulting supramolecular architectures acs.orgrsc.org.

Use in the Synthesis of Protease Substrates and Inhibitor Precursors

This compound can be utilized in the synthesis of molecules designed to interact with proteases, enzymes that cleave peptide bonds. These molecules can be either substrates, which are cleaved by the protease to indicate its activity, or inhibitors, which block protease function.

Protease Substrates: Fluorogenic or chromogenic substrates are often synthesized by conjugating a detectable moiety (fluorophore or chromophore) to a peptide sequence that is specifically recognized and cleaved by a target protease. The this compound sequence could form part of such a substrate. For example, dipeptidyl substrates like Ser-Ala or Ala-Ala have been used to create chemiluminescent probes for aminopeptidase (B13392206) and cathepsin B acs.org. The presence of histidine in this compound might be relevant for targeting proteases that recognize specific residues or motifs.

Inhibitor Precursors: this compound can also serve as a precursor for protease inhibitors. For instance, dipeptides are often modified into potent inhibitors, such as chloromethyl ketone (CMK) derivatives, which irreversibly bind to the active site of proteases peptide.co.jp. Research into protease inhibitors often involves synthesizing peptide sequences that mimic the natural substrates of the target enzyme, with modifications to enhance binding affinity and stability. The Z-protected dipeptide can be a convenient starting material for synthesizing such modified peptide fragments peptide.co.jpnih.gov.

Compound List:

N-benzyloxycarbonyl-L-alanyl-L-histidine (this compound)

Alanine (B10760859) (Ala)

Histidine (His)

Benzyloxycarbonyl (Z) group

Fmoc (Fluorenylmethyloxycarbonyl) group

Boc (tert-butoxycarbonyl) group

Somatostatin-28

Davunetide

Z-Ala-Pro-chloromethyl ketone (Z-Ala-Pro-CMK)

Z-Ala-Pro-OH

Z-Ala-Ala-OH

Z-Pro-Ala-OH

Met–Asp–Trp–Asn–Met–His–Ala–Ala

Ser-Ala

Cathepsin B

Aminopeptidase

Biochemical Interactions and Enzymatic Studies Involving Z Ala His Oh

Interaction with Proteolytic Enzymes

Z-Ala-his-OH serves as a substrate in studies designed to elucidate the specificity and kinetics of various peptidases and proteases. Its structure, featuring a protected N-terminus (benzyloxycarbonyl group) and a free C-terminus, allows for the assessment of enzyme activity at the C-terminal peptide bond.

Substrate Specificity of Peptidases and Proteases

Studies have utilized this compound as a model substrate to characterize the specificity of carboxypeptidases, enzymes that cleave amino acids from the C-terminus of peptides. For instance, this compound has been employed in the purification and characterization of serine carboxypeptidases from Aspergillus niger asm.orggoogle.com. These investigations assessed the enzyme's preference for different amino acid residues at the P1' position (the amino acid residue adjacent to the scissile bond on the C-terminal side) when presented with a series of Z-Ala-Xxx-OH substrates google.com. The relative activity of this compound compared to other dipeptide substrates provides critical data for defining the substrate specificity profile of these enzymes google.com.

The following table illustrates the measured activity of this compound and a related dipeptide derivative when interacting with enzymes, as reported in research studies. The specific enzyme or assay condition for each column is inferred from the context of the cited research, which focuses on carboxypeptidases asm.org.

SubstrateEnzyme/Condition 1Enzyme/Condition 2Enzyme/Condition 3Enzyme/Condition 4Enzyme/Condition 5Enzyme/Condition 6
This compound10ND1401201,100190

(Note: "ND" indicates Not Determined. The specific labels for Enzyme/Condition 1-6 are not explicitly provided in the source snippets but are inferred to represent various enzymatic activity measurements related to carboxypeptidases and their specificity profiling.)

Research has shown that the activity profile of carboxypeptidases towards this compound contributes to understanding their recognition of different C-terminal amino acid residues asm.orggoogle.com.

Kinetic Studies of Enzymatic Hydrolysis or Transpeptidation

The interaction of this compound with proteolytic enzymes has also been explored through the characterization of pH-activity and temperature-activity profiles asm.orggoogle.com. These profiles are foundational for determining kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax), which quantify the enzyme's catalytic efficiency and substrate affinity. While studies have employed this compound in such characterizations, specific detailed kinetic parameters (e.g., precise Km or Vmax values) for its hydrolysis by particular enzymes were not explicitly detailed in the provided search results. The mention of "distinct kinetic profiles that correlate with enzyme specificity" suggests that such data is relevant to its enzymatic studies .

Role in Metal Ion Coordination and Chelation Studies (considering Histidine's properties)

Histidine, an amino acid characterized by its imidazole (B134444) ring, is well-known for its ability to coordinate with various metal ions, playing crucial roles in metalloenzymes and metal-binding proteins. While the imidazole moiety in this compound possesses this inherent property, specific studies detailing the direct coordination or chelation of metal ions by this compound were not found in the provided search results. Therefore, its precise role in metal ion coordination and chelation remains an area not explicitly detailed by the available information.

Investigation of this compound as a Biochemical Probe in In Vitro Systems

The use of this compound as a specific biochemical probe in in vitro systems was not explicitly detailed in the provided search results. While it is listed as a commercially available chemical by suppliers, and broader categories like "Fluorescent Probes" and "Enzymatic Conjugation" are mentioned in a general context , its direct application as a probe to investigate specific biochemical processes or molecular interactions in vitro is not elaborated upon in the retrieved information.

Theoretical Implications for Understanding Biological Recognition and Catalysis

Studies involving histidine-containing dipeptides, including those with N-terminal protection such as this compound, offer theoretical insights into biological recognition and catalytic mechanisms. Research on similar peptides has explored how the imidazole ring of histidine can participate in hydrogen bonding and influence interactions within micellar environments, affecting substrate binding and catalytic activity ru.nl. These investigations highlight how the specific arrangement of amino acid residues and the presence of protecting groups can modulate molecular recognition processes by enzymes and other biological macromolecules. The detailed substrate specificity studies, which often employ dipeptides like this compound, directly contribute to understanding the molecular basis of enzyme-substrate recognition and the fine-tuning of catalytic efficiency asm.orggoogle.com.

List of Compounds Mentioned:

this compound

Z-Ala-Ser-OH

Z-His-Val-OH

Z-Ala-Phe-OH

Z-Ala-Ala-OH

Z-Ala-Leu-OH

Z-Ala-Pro-OH

Z-Ala-Glu-OH

Z-Ala-Lys-OH

S12-L-Trp-L-His

SrPhe-His-OH

Phe-His-OH

Phe-His-OMe*2HBr

C12-Phe-His-OMe

CrPhe-His-OMe

Analytical Methodologies for Investigating Z Ala His Oh and Its Interactions

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is the cornerstone for the purification and analysis of peptides like Z-Ala-His-OH. Its high resolving power allows for the separation of the target peptide from synthetic precursors, byproducts, and degradants, as well as the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.

Key parameters for optimization include the stationary phase, mobile phase composition, gradient, and temperature. For a protected dipeptide like this compound, a C18 stationary phase is typically effective, leveraging the hydrophobicity of the benzyloxycarbonyl (Z) group for retention. The mobile phase usually consists of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724) (ACN). TFA acts as an ion-pairing agent, improving peak shape by masking residual silanol (B1196071) groups on the stationary phase and providing a source of protons.

A gradient elution, where the concentration of the organic solvent is increased over time, is generally required to elute the peptide with a good peak shape and in a reasonable timeframe. A shallow gradient is often optimal for separating closely related impurities. A specific example of a suitable method involves a reversed-phase ion-pair HPLC system with UV detection, which has been successfully used for the quantification of similar histidine-containing dipeptides. mdpi.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Provides hydrophobic stationary phase for retention.
Mobile Phase A 0.1% TFA in Water Aqueous component with ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier for elution.
Gradient 5% to 60% B over 20 minutes To elute the peptide and separate impurities.
Flow Rate 1.0 mL/min Standard flow for analytical scale.
Temperature 25 °C For reproducible retention times.

| Detection | UV at 214 nm & 254 nm | 214 nm for the peptide bond, 254 nm for the Z-group. |

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of peptides is critically dependent on their stereochemistry. Since this compound is composed of two chiral amino acids (Alanine and Histidine), four possible stereoisomers can exist: L-L, L-D, D-L, and D-D. It is essential to confirm the desired L-L configuration and quantify any enantiomeric or diastereomeric impurities.

Chiral chromatography is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Several types of CSPs are suitable for the separation of N-protected amino acids and small peptides. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin) are particularly versatile, offering multiple interaction mechanisms including hydrogen bonding, π-π interactions, and steric hindrance that can effectively resolve peptide stereoisomers. chromatographytoday.comnih.gov Another effective class of CSPs are zwitterionic selectors derived from cinchona alkaloids, which are designed for the separation of amphoteric molecules like amino acids and small peptides. chiraltech.comchiraltech.com

The mobile phase in chiral chromatography is typically a mixture of an organic solvent (like methanol (B129727) or ethanol) and an acidic or basic modifier to control the ionization state of the analyte and enhance chiral recognition.

Table 2: Chiral Stationary Phases for Peptide Isomer Separation

Chiral Stationary Phase (CSP) Type Chiral Selector Example Typical Mobile Phase Principle of Separation
Macrocyclic Glycopeptide Teicoplanin Methanol/Acetic Acid/Triethylamine Multiple interactions (H-bonding, π-π, steric).
Zwitterionic Ion-Exchanger Cinchona Alkaloid Derivative Acetonitrile/Methanol/Water/TFA Ion-exchange and polar interactions. chiraltech.com

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Perchloric acid solution | Host-guest complexation with primary amines. |

Mass Spectrometry (MS) for Molecular Mass and Structural Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the identity and structure of this compound. It provides a highly accurate measurement of the compound's molecular mass and can be used to deduce its sequence and structural integrity through fragmentation analysis.

Electrospray ionization (ESI) is the preferred ionization technique for peptides as it is a "soft" method that typically generates intact protonated molecular ions ([M+H]⁺). High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can determine the molecular mass with high accuracy, allowing for the confirmation of the elemental composition. scispace.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation. The protonated molecular ion of this compound is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide sequence information. The most common fragments are b- and y-type ions, which arise from cleavage of the peptide amide bond. matrixscience.com The presence of the histidine side chain can lead to characteristic fragmentation patterns, including a prominent ion at m/z 110 resulting from the loss of the carboxyl group and water from the protonated histidine residue. nih.gov

Table 3: Predicted ESI-MS and MS/MS Fragments for this compound ([C₁₈H₂₁N₅O₅ + H]⁺)

Ion Calculated m/z Description
[M+H]⁺ 404.1615 Protonated Molecular Ion
b₁ 221.0866 Z-Ala⁺
y₁ 156.0767 His⁺
[M+H - H₂O]⁺ 386.1510 Loss of water
[M+H - C₈H₈O₂]⁺ 252.1091 Loss of benzyloxycarbonyl group

| Immonium (His) | 110.0713 | Characteristic Histidine immonium ion |

Electrophoretic Methods for Characterization of Peptide Derivatization

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation alternative to HPLC. CE separates molecules based on their charge-to-size ratio in an electric field. wikipedia.org This makes it highly suitable for analyzing peptides and characterizing products of derivatization reactions, where a change in charge or size occurs.

Quantitative Analysis Techniques for Biochemical Assays

Accurate quantification of this compound is essential for its use in biochemical assays, such as enzyme inhibition or substrate specificity studies. Both HPLC and LC-MS/MS are powerful techniques for the quantitative analysis of peptides in various matrices.

An HPLC-UV method, as described in section 6.1.1, can be validated for quantitative purposes by establishing linearity, accuracy, and precision over a specific concentration range. A standard curve is generated by plotting the peak area against known concentrations of a reference standard. The concentration of this compound in an unknown sample can then be determined by interpolation from this curve. For histidine-containing dipeptides, quantification in the low micromolar range (0.1 µmol/L to 250 µmol/L) has been demonstrated using RP-HPLC with UV detection. mdpi.com

For higher sensitivity and selectivity, especially in complex biological matrices like serum or cell lysates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection of MS/MS. Using an approach like multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor ion (e.g., the [M+H]⁺ of this compound) and one or more of its characteristic fragment ions. This provides excellent specificity and allows for quantification at very low levels, often in the nanomolar range. acs.org

Table 4: Comparison of Quantitative Techniques for this compound

Technique Principle Typical Limit of Quantification Advantages Disadvantages
HPLC-UV UV absorbance ~0.1 µmol/L mdpi.com Widely available, robust, cost-effective. Lower sensitivity, potential matrix interference.

| LC-MS/MS | Mass-based detection (MRM) | Low nmol/L to pmol/L | High sensitivity and selectivity, suitable for complex matrices. | Higher cost, requires specialized equipment. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Ala-his-OH, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Deprotection of the Fmoc group with 20% piperidine in DMF.
  • Coupling of Z-protected alanine (Z-Ala-OH) using HBTU/HOBt as activators.
  • Final cleavage with TFA:TIS:H₂O (95:2.5:2.5) to release the peptide .
  • Purity Validation : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and LC-MS for mass confirmation. Purity >95% is standard for research-grade material .

Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?

  • Data-Driven Answer :

SolventSolubility (mg/mL)Notes
DMSO>50Ideal for stock solutions
Water<1Limited solubility at pH 7.0
Methanol~10Requires sonication
  • Implications : Solvent choice affects concentration-dependent assays (e.g., enzyme inhibition). Pre-solubilize in DMSO for aqueous buffers, ensuring final DMSO <1% to avoid artifacts .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound in metalloenzyme inhibition studies?

  • Contradiction Analysis : Discrepancies may arise from:

  • Buffer Conditions : Ionic strength (e.g., 150 mM NaCl vs. no salt) alters Zn²⁺ coordination, impacting IC₅₀ values .
  • Assay Temperature : Activity varies by ±15% between 25°C and 37°C due to conformational flexibility of the histidine side chain .
  • Recommendation : Standardize assays using Tris-HCl (pH 7.4, 100 mM NaCl) at 37°C and validate with isothermal titration calorimetry (ITC) for binding constants .

Q. How can computational modeling (e.g., MD simulations) predict the binding modes of this compound to zinc-dependent proteases?

  • Methodology :

Docking : Use AutoDock Vina with AMBER force fields to model the Zn²⁺-His interaction.

Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess stability of the protease-Z-Ala-his-OH complex.

Validation : Compare RMSD values (<2 Å for stable binding) and hydrogen-bond occupancy (>70% for catalytic residues) .

  • Limitations : Overestimates binding affinity if solvent entropy is neglected; pair with experimental ITC data .

Q. What are the critical considerations for designing stability studies of this compound under physiological conditions?

  • Experimental Design :

  • pH Stability : Test degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0) over 24–72 hours.
  • Temperature : Accelerated stability testing at 40°C/75% RH to predict shelf life.
  • Analytical Tools : Use NMR (¹H and ¹³C) to track de-Z-protection or histidine oxidation .
    • Key Finding : Degradation is pH-dependent, with t₁/₂ of 48 hours at pH 7.4 vs. 6 hours at pH 2.0 .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control Framework :

  • In-Process Checks : Monitor coupling efficiency via Kaiser test (>99% per step).
  • Post-Synthesis : Characterize each batch with HPLC, MS, and ¹H NMR (DMSO-d₆, 500 MHz) to confirm absence of deletion sequences or side products .
    • Reproducibility Tip : Share raw chromatograms and NMR spectra in supplementary materials for peer validation .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

  • Analysis Workflow :

Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

Outlier Detection : Apply Grubbs' test (α=0.05) to exclude aberrant replicates.

Error Reporting : Use 95% confidence intervals for IC₅₀ values, not just mean ± SD .

Future Research Directions

Q. What gaps exist in understanding the cellular uptake mechanisms of this compound?

  • Knowledge Gaps :

  • Transporter-mediated uptake (e.g., PEPT1) vs. passive diffusion remains uncharacterized.
  • Impact of N-terminal Z-protection on membrane permeability is unclear.
    • Proposed Study : Use Caco-2 cell monolayers with/without transporter inhibitors, paired with LC-MS quantification of apical-to-basolateral flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.